molecular formula C19H23N3O3S2 B2980535 (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1070958-20-1

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2980535
CAS No.: 1070958-20-1
M. Wt: 405.53
InChI Key: LXYHBBIZKOBHKL-VXPUYCOJSA-N
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Description

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent, selective, and metabolically stable inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). It functions by occupying a unique pocket in the kinase domain, stabilizing RIPK1 in an inactive conformation and thereby potently blocking its kinase activity [https://pubmed.ncbi.nlm.nih.gov/30250061/]. This mechanism effectively inhibits TNF-induced necroptosis, a form of programmed necrotic cell death, in various cellular models without inducing apoptosis at relevant concentrations. The primary research value of this compound lies in its utility as a precise chemical tool for dissecting the roles of RIPK1-mediated signaling in pathophysiology. It is extensively used in studies investigating the contribution of necroptosis to inflammatory diseases (such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis), neurodegenerative conditions (like Amyotrophic Lateral Sclerosis and Alzheimer's disease), and ischemic injury (e.g., stroke and myocardial infarction) [https://www.nature.com/articles/s41467-018-05878-y]. Its high selectivity and favorable pharmacokinetic properties also make it a valuable candidate for in vivo preclinical research, enabling the exploration of RIPK1 as a therapeutic target in animal models of human disease. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-4-10-22-16-9-8-14(5-2)12-17(16)26-19(22)20-18(23)15-7-6-11-21(13-15)27(3,24)25/h1,8-9,12,15H,5-7,10-11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYHBBIZKOBHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This can be achieved through a Sonogashira coupling reaction, where the benzo[d]thiazole derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Attachment of the Methylsulfonyl Group: This step typically involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the piperidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole core or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for imaging biological systems.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be explored as a potential therapeutic agent for various diseases, particularly those involving oxidative stress or enzyme dysregulation.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceuticals: The compound can be used in the production of pharmaceutical drugs.

Mechanism of Action

The mechanism of action of (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₂₃N₃O₃S₂ 405.5 6-ethyl, 3-propynyl, methylsulfonyl-piperidine Z-configuration, propynyl enhances metabolic stability
Analog 1: 6-methyl benzothiazole derivative C₁₈H₂₁N₃O₃S₂ 391.5 6-methyl, 3-allyl, methylsulfonyl-piperidine Lower molecular weight; methyl group may reduce lipophilicity
Analog 2: Non-propynyl benzothiazole C₁₇H₂₁N₃O₃S₂ 379.5 6-ethyl, 3-methyl, methylsulfonyl-piperidine Absence of propynyl reduces steric hindrance
Analog 3: Piperidine-sulfonamide without carboxamide C₁₈H₂₁N₂O₂S₂ 377.5 6-ethyl, 3-propynyl, methylsulfonyl-piperidine Lack of carboxamide may alter binding affinity

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

  • Propynyl Group : The prop-2-yn-1-yl substituent in the target compound may enhance metabolic stability compared to allyl or methyl groups in analogs, reducing susceptibility to oxidative metabolism .
  • Methylsulfonyl vs.
  • Z-Configuration : The stereochemistry may influence binding to chiral targets, such as enzymes or receptors, compared to E-isomers or racemic mixtures.

Biological Activity

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, synthesis, and biological activity, particularly focusing on its anticancer and anti-inflammatory properties.

Structural Features

This compound is characterized by:

  • Benzothiazole Core : A heterocyclic structure that is often associated with various biological activities.
  • Propynyl Substituent : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Methylsulfonyl Group : Known for enhancing solubility and bioavailability of compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzothiazole core.
  • Introduction of the ethyl and propynyl groups.
  • Final coupling with the piperidine derivative.

Various methodologies, including multicomponent reactions (MCRs), can be employed to streamline the synthesis process, allowing for higher yields and reduced reaction times .

Anticancer Properties

Research indicates that compounds containing a benzothiazole moiety exhibit significant anticancer activity. The mechanism is believed to involve the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The structure of our compound suggests it may similarly inhibit MMP activity, thereby preventing cancer cell invasion and proliferation .

Case Study:
A study on thiazole derivatives demonstrated that modifications on the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines. These findings suggest that similar modifications in our compound could lead to improved anticancer efficacy .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. Specifically, selective COX-II inhibitors derived from thiazole structures have shown reduced side effects compared to non-selective COX inhibitors .

Research Findings:
In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against COX-II, indicating potent anti-inflammatory activity. For instance, a related pyrazole derivative showed an IC50 of 0.52 μM against COX-II, suggesting that our compound may possess similar or enhanced activity due to its unique substituents .

Interaction Studies

The interaction profile of this compound can be summarized as follows:

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesCore structure with various substitutionsAnticancer activity
Propynoic Acid DerivativesAlkyne functional groupsAnti-inflammatory effects

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on:
  • Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., benzo[d]thiazole precursors and piperidine derivatives) to minimize side reactions.
  • Catalyst selection : Use palladium catalysts for cross-coupling reactions, as demonstrated in benzothiazole-sulfonamide syntheses .
  • Reaction time/temperature : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., 60–100°C, 6–24 hours) and identify optimal conditions, as applied in flow-chemistry protocols .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol for high-purity isolation .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Analyze coupling constants (e.g., vinyl proton splitting patterns) and NOE effects to distinguish Z/E isomers. For example, benzo[d]thiazole derivatives show characteristic shifts at δ 7.2–8.5 ppm for aromatic protons .
  • <sup>13</sup>C NMR : Confirm carbonyl (C=O) and sulfonyl (SO2) signals at δ 165–175 ppm and δ 110–120 ppm, respectively .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C20H22N3O3S2+) with <1 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4 vs. 5.5, as pH-dependent effects are documented in thiadiazole derivatives ).
  • Stereochemical purity : Re-evaluate compound configuration (Z vs. E) via X-ray crystallography or NOESY NMR to rule out isomer-driven activity differences .
  • Cellular uptake : Measure logP values to assess lipophilicity, which impacts bioavailability and may explain discrepancies in in vitro vs. in vivo results .

Q. What methodologies are recommended for conducting molecular docking studies to predict target binding affinity?

  • Methodological Answer :
  • Target selection : Prioritize kinases (e.g., GSK-3β) or enzymes with known benzothiazole-binding pockets, based on structural homology to studied inhibitors .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, applying rigid-receptor and flexible-ligand protocols.
  • Validation : Cross-validate results with MD simulations (e.g., 100 ns trajectories) and compare binding energies (ΔG) to experimental IC50 values from kinase assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s metabolic stability?

  • Methodological Answer :
  • Analog synthesis : Modify the propargyl group (e.g., replace with cyclopropyl or fluorinated substituents) to reduce CYP450-mediated oxidation .
  • Metabolite profiling : Use LC-MS to identify major metabolites in hepatocyte models, then introduce steric hindrance (e.g., methyl groups) at vulnerable sites .
  • Pharmacokinetic assays : Measure t1/2 in plasma and microsomal stability to prioritize analogs with enhanced stability .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in Prism) to calculate IC50 values.
  • Error analysis : Apply bootstrap resampling (≥1000 iterations) to estimate 95% confidence intervals for IC50.
  • Cross-assay validation : Compare results across multiple assays (e.g., MTT, ATP-lite) to confirm consistency .

Q. How should researchers design experiments to assess synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination index (CI) : Use the Chou-Talalay method, where CI <1 indicates synergy. Test fixed-ratio combinations (e.g., 1:1, 1:2) in cell viability assays .
  • Mechanistic profiling : Pair with pathway inhibitors (e.g., PI3K/AKT) and analyze apoptotic markers (caspase-3/7 activation) to identify synergy drivers .

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